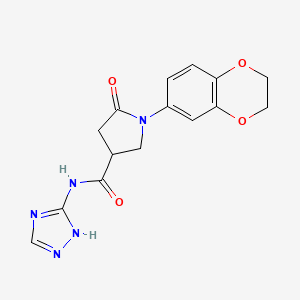
3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as CMI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the indolinone family of compounds, which have been shown to have a variety of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
Mécanisme D'action
The mechanism of action of 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation, as well as induce apoptosis in cancer cells. 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one for lab experiments is its potent anticancer activity against a variety of cancer cell lines. It has also been shown to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections. However, one of the limitations of 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Orientations Futures
There are a number of future directions for research on 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one. One area of research is to further elucidate its mechanism of action, which may help to optimize its use in cancer treatment and other applications. Another area of research is to explore its potential use in combination with other anticancer drugs or therapies, which may enhance its effectiveness. Additionally, research could be done to explore the potential use of 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in the treatment of other diseases, such as inflammatory diseases and viral infections.
Méthodes De Synthèse
The synthesis of 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 5-chloro-2-methoxybenzaldehyde with indoline-2-one in the presence of a base catalyst. The resulting product is then reduced to form the final compound, 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one. This synthesis method has been optimized to produce high yields of pure 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, making it a cost-effective and efficient way to produce the compound for research purposes.
Applications De Recherche Scientifique
3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 3-(5-chloro-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections.
Propriétés
IUPAC Name |
3-[(5-chloro-2-methoxyphenyl)methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-7-6-11(17)8-10(15)9-13-12-4-2-3-5-14(12)18-16(13)19/h2-8,13H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXYFXMFWADZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6059427.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6059430.png)
![3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6059438.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6059441.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea](/img/structure/B6059484.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6059490.png)
![4-(2,5-difluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6059498.png)


![N-ethyl-N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6059534.png)
![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6059537.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6059548.png)
![3-(benzyloxy)-1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6059551.png)